![molecular formula C22H18FN3O6 B2562939 2-(2-(3-(4-フルオロフェニル)-2,4-ジオキソ-3,4-ジヒドロベンゾフロ[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)酢酸エチル CAS No. 877657-31-3](/img/new.no-structure.jpg)

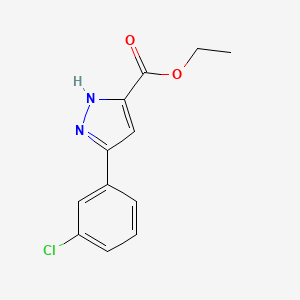

2-(2-(3-(4-フルオロフェニル)-2,4-ジオキソ-3,4-ジヒドロベンゾフロ[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)酢酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

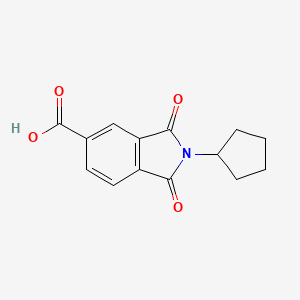

Ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C22H18FN3O6 and its molecular weight is 439.399. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 化合物 1 (2-(2-(3-(4-フルオロフェニル)-2,4-ジオキソ-3,4-ジヒドロベンゾフロ[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)酢酸エチル) は脂質低下効果を示しています。 具体的には、大動脈内のトリグリセリド含有量を有意に減らし、コレステロール含有量も 39% 減少させることが示されています .

- (4-フルオロベンゾイル)酢酸エチル は、C-C 結合開裂を介したジアミンとの縮合反応における前駆体として役立ちます。 これらの反応は、抗マラリア治療薬としての可能性を持つベンゾイミダゾールとペリミジンの合成につながります .

- ピラゾロ[3,4-b]ピリジン (当社の化合物が属する広範なクラス) は、広範囲にわたって研究されてきました。これらの化合物は、プリン塩基 (アデニンとグアニン) との構造的類似性により、多様な生物活性を示します。 1 H -ピラゾロ[3,4-b]ピリジンの 30 万以上の構造が記述されており、さまざまなターゲットにわたる応用があります .

- 当社の化合物とは直接関係ありませんが、トリフルオロメチルピリジン は、有効な農薬および医薬品成分における重要な構造モチーフとして機能します。 その合成と応用は、広範囲にわたって研究されています .

- さまざまな位置 (N1、C3、C4、C5、および C6) における置換基の性質は、1 H -ピラゾロ[3,4-b]ピリジンの生物活性に大きく影響します。 研究者らは、これらの関係を調査して、潜在的な治療用途を特定してきました .

循環器系の健康と脂質調節

抗結核活性

ベンゾイミダゾールとペリミジンの合成

ピラゾロ[3,4-b]ピリジンの生体医薬学的応用

農薬および医薬品におけるトリフルオロメチルピリジン

置換パターンと生物活性

作用機序

Mode of Action

It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Pharmacokinetics

It is noted that potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .

特性

CAS番号 |

877657-31-3 |

|---|---|

分子式 |

C22H18FN3O6 |

分子量 |

439.399 |

IUPAC名 |

ethyl 2-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |

InChI |

InChI=1S/C22H18FN3O6/c1-2-31-18(28)11-24-17(27)12-25-19-15-5-3-4-6-16(15)32-20(19)21(29)26(22(25)30)14-9-7-13(23)8-10-14/h3-10H,2,11-12H2,1H3,(H,24,27) |

InChIキー |

WYFFGQGBPNQABQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2562865.png)

![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)

![1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2562868.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)